molecular formula C17H13FN2O B15021249 (E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one

(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B15021249
M. Wt: 280.30 g/mol
InChI Key: OSNNVFDYWPDVNH-ZHACJKMWSA-N
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Description

(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a fluorostyryl group and a methyl group attached to the quinoxaline core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with 3,4-diaminotoluene under acidic conditions to form the quinoxaline core. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the styryl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorostyryl and quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxalines and styryl derivatives.

Scientific Research Applications

(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacterial cells, leading to cell death. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-fluorostyryl)-1-methylquinoxalin-2(1H)-one is unique due to its specific combination of a fluorostyryl group and a quinoxaline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

3-[(E)-2-(2-fluorophenyl)ethenyl]-1-methylquinoxalin-2-one

InChI

InChI=1S/C17H13FN2O/c1-20-16-9-5-4-8-14(16)19-15(17(20)21)11-10-12-6-2-3-7-13(12)18/h2-11H,1H3/b11-10+

InChI Key

OSNNVFDYWPDVNH-ZHACJKMWSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CC=C3F

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CC=C3F

Origin of Product

United States

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